molecular formula C20H22N4O3S B4791363 N-[3-(1H-imidazol-1-yl)propyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-[3-(1H-imidazol-1-yl)propyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B4791363
M. Wt: 398.5 g/mol
InChI Key: FMPUPIJNVHVZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.

Mechanism of Action

ABT-702 exerts its pharmacological effects by inhibiting the activity of adenosine kinase, which leads to an increase in extracellular adenosine levels. Adenosine is an endogenous purine nucleoside that plays a critical role in various physiological processes, including sleep regulation, inflammation, and immune function.
Biochemical and Physiological Effects:
ABT-702 has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. The compound has been shown to modulate the activity of various signaling pathways involved in cell proliferation, apoptosis, and immune function.

Advantages and Limitations for Lab Experiments

ABT-702 has several advantages for laboratory experiments, including its high potency and selectivity for adenosine kinase inhibition, as well as its ability to penetrate the blood-brain barrier. However, the compound also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ABT-702, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in various diseases, and the study of its pharmacokinetics and pharmacodynamics in vivo. Additionally, the use of ABT-702 as a tool compound for studying adenosine signaling pathways and their role in disease pathogenesis is an area of active research.

Scientific Research Applications

ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to inhibit the activity of adenosine kinase, which is an enzyme involved in the regulation of adenosine levels in the brain and other tissues.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-16-6-8-19(9-7-16)28(26,27)23-18-5-2-4-17(14-18)20(25)22-10-3-12-24-13-11-21-15-24/h2,4-9,11,13-15,23H,3,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPUPIJNVHVZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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